molecular formula C18H20N2O3S B2640120 N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide CAS No. 1281689-27-7

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide

Cat. No.: B2640120
CAS No.: 1281689-27-7
M. Wt: 344.43
InChI Key: HTFPOPGFDNYFCI-UHFFFAOYSA-N
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Description

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a chemical compound featuring a propanamide core linked to a substituted phenyl ring via a styrenesulfonamide bridge. This structure incorporates key pharmacophores often associated with bioactive molecules, making it a valuable intermediate for medicinal chemistry research and drug discovery. Compounds with similar phenolic amide and sulfonamide functionalities have been investigated for their potential to modulate critical biological pathways . Research on structurally related molecules suggests potential utility in exploring anti-inflammatory mechanisms, particularly through the inhibition of the NF-κB signaling pathway, which is a pivotal regulator of inflammatory cytokines such as IL-6 and IL-1β . Furthermore, its scaffold presents opportunities for the development of novel enzyme inhibitors, given that similar sulfonamide-containing compounds are studied for their interactions with enzyme active sites, including methyltransferases . This reagent is provided for use in biological mechanism studies, hit-to-lead optimization, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-18(21)19-16-10-9-14(2)17(13-16)20-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,19,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPOPGFDNYFCI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a sulfonylamino group, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N2O2SC_{22}H_{23}N_{2}O_{2}S, with a molecular weight of approximately 363.5 g/mol. The presence of the sulfonamide functional group suggests that it may exhibit properties similar to other sulfonamide drugs, which are often utilized for their antibacterial and anti-inflammatory effects .

Research indicates that compounds similar to this compound may act as antagonists for certain receptors, particularly N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in synaptic plasticity and memory function. The unique structural features of this compound may enhance its interaction with these biological targets, potentially leading to novel therapeutic applications.

Biological Activity

  • Antimicrobial Effects : Preliminary studies suggest that the sulfonamide group may confer antimicrobial properties, similar to traditional sulfonamide antibiotics. This activity is hypothesized to arise from the compound's ability to inhibit bacterial folate synthesis.
  • Neurological Applications : Given its interaction with NMDA receptors, there is potential for this compound in treating neurological disorders such as Alzheimer's disease or other conditions characterized by excitotoxicity.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which are common among many sulfonamide derivatives. This could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Investigated the NMDA receptor antagonism of related sulfonamides, indicating significant inhibition at certain concentrations.
Study 2 Analyzed the antimicrobial activity against various bacterial strains, showing promising results in vitro.
Study 3 Explored anti-inflammatory effects in animal models, demonstrating reduced inflammation markers in treated subjects.

Future Directions

Further research is required to elucidate the binding affinities and mechanisms of action of this compound. Understanding these interactions will be crucial for developing therapeutic applications and optimizing the compound's efficacy.

Comparison with Similar Compounds

Key Observations:

  • Target vs. N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide : The target’s styryl group may improve π-π stacking interactions compared to the chlorophenethyl and methylbenzyl substituents in the latter, which prioritize steric and hydrophobic effects .
  • Target vs. 3-ferrocenylmethoxy...propanamide : The ferrocene moiety in the latter enables electrochemical applications, while the target’s styryl group could favor optical or photochemical uses .
  • Target vs. 3-chloro-N-phenyl-phthalimide : The phthalimide core in the latter is rigid and planar, contrasting with the target’s flexible propanamide chain and sulfonamide bridge .

Physicochemical Properties (Inferred)

  • Hydrophobicity : The styryl group in the target likely increases hydrophobicity compared to the ferrocene-containing derivative but less than the chlorophenethyl analog .

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